(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with a suitable amine. One common method involves the alkylation of 1-(1,3-thiazol-2-yl)ethanamine with pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)ethanamine: A simpler analog with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Uniqueness
(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a pentan-3-yl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18N2S |
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Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C10H18N2S/c1-4-9(5-2)12-8(3)10-11-6-7-13-10/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
MGLZYKMCMGVMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
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